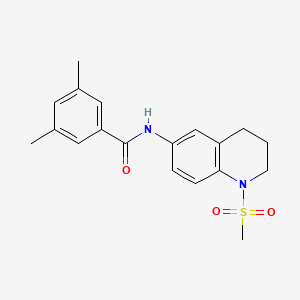

3,5-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to contain several functional groups including a benzamide, a sulfonamide, and a dihydroquinoline. Benzamides and sulfonamides are classes of compounds that have a wide range of biological activities and are used in many pharmaceutical drugs. Dihydroquinoline is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide and sulfonamide groups would likely contribute to the compound’s polarity and could influence its reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzamide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like sulfonamide and benzamide could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

The development of novel synthetic methodologies involving quinoline derivatives, such as the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, highlights innovative approaches in organic synthesis. The copper(II)-catalyzed remote sulfonylation utilizing stable sodium sulfinates as sulfide sources represents a less odorous and environmentally friendly method for generating benzamide derivatives with potential applications in diverse synthetic pathways (Xia et al., 2016).

Medicinal Chemistry and Drug Discovery

Quinoline and benzamide derivatives have been explored for their potential in drug discovery, particularly in the search for antimalarial and anticancer agents. Theoretical investigations and molecular docking studies of some antimalarial sulfonamides against COVID-19 demonstrate the versatility of these compounds in addressing global health challenges. The sulphonamides examined showed promising antimalarial activity and favorable ADMET properties, indicating their potential as drug candidates (Fahim & Ismael, 2021).

Materials Science

In the realm of materials science, quinoline and benzamide derivatives have been utilized in the synthesis of novel materials. For instance, the synthesis of soluble and thermally stable polyimides from diamines and various dianhydrides, featuring pendent quinoline groups, exemplifies the integration of these compounds into advanced materials. These polyimides exhibited excellent solubility, high glass transition temperatures, and thermal stability, making them suitable for applications requiring durable polymeric materials (Ghaemy & Bazzar, 2011).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3,5-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-13-9-14(2)11-16(10-13)19(22)20-17-6-7-18-15(12-17)5-4-8-21(18)25(3,23)24/h6-7,9-12H,4-5,8H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDUDJYJDKFCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2610885.png)

![N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2610886.png)

![Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2610887.png)

![N-(3,5-dimethylphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2610890.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2610894.png)

![7-Hydroxy-3-[2-(methylethyl)phenoxy]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2610900.png)

![1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2610901.png)